molecular formula C14H10N4O3 B1418144 2-hydroxy-4-oxo-N-(2-pyridinyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 224313-75-1

2-hydroxy-4-oxo-N-(2-pyridinyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B1418144
CAS No.: 224313-75-1
M. Wt: 282.25 g/mol
InChI Key: NWOWHHPIANAFNJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-hydroxy-4-oxo-N-pyridin-2-ylpyrido[1,2-a]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3/c19-12(16-9-5-1-3-7-15-9)11-13(20)17-10-6-2-4-8-18(10)14(11)21/h1-8,20H,(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOWHHPIANAFNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=C(N=C3C=CC=CN3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363218
Record name 6P-087
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224313-75-1
Record name 2-Hydroxy-4-oxo-N-2-pyridinyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=224313-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6P-087
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclative Condensation Approach

One of the most established methods involves the cyclative condensation of 2-aminopyridine derivatives with β-dicarbonyl compounds or their equivalents. The general strategy includes:

  • Starting with 2-aminopyridine or its substituted derivatives.
  • Reacting with β-ketoesters or β-diketones to form the pyrido[1,2-a]pyrimidine ring system through intramolecular cyclization.
  • Introduction of the carboxamide group at position 3 by subsequent amidation reactions using 2-aminopyridine as the amide source.

This method allows for the formation of the 4-oxo and 2-hydroxy functionalities via tautomerization and oxidation steps during or after ring closure.

Use of α-(Hetero)arylacetyl Chlorides

Another approach involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-(hetero)arylacetyl chlorides . This method has been reported to efficiently yield 3-substituted 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives, including those bearing heteroaryl groups such as pyridinyl moieties.

  • The reaction proceeds under mild conditions, often in the presence of a base.
  • The α-(hetero)arylacetyl chloride acts as an acylating agent, facilitating ring closure and incorporation of the carboxamide substituent.
  • This method is adaptable for introducing various heteroaryl groups at the 3-position, including the 2-pyridinyl group relevant to the target compound.

Metal-Catalyzed Direct C–H Arylation

Recent advances include transition metal-catalyzed direct C–H arylation methods that allow the direct functionalization of the pyrido[1,2-a]pyrimidin-4-one core at the 3-position with heteroaryl groups.

  • Catalysts such as palladium or copper complexes enable the direct coupling of 3-unsubstituted pyrido[1,2-a]pyrimidin-4-ones with haloarenes.
  • This metal-catalyzed method provides a metal-free alternative for introducing the N-(2-pyridinyl) substituent via arylation.
  • Yields vary widely (13–63%) depending on the substrate and conditions.

Amidation of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acid Derivatives

The target compound can also be prepared by amidation of the corresponding 3-carboxylic acid derivative with 2-aminopyridine:

  • The 3-carboxylic acid intermediate is synthesized via oxidation or hydrolysis of ester precursors.
  • Amidation is carried out using coupling agents such as carbodiimides (e.g., EDC, DCC) or via activated esters.
  • This step introduces the N-(2-pyridinyl) carboxamide moiety selectively.

Reaction Conditions and Optimization

Method Key Reagents/Conditions Yield Range (%) Notes
Cyclative condensation 2-Aminopyridine, β-ketoesters, base, heat 40–70 Requires careful control of temperature and pH
α-(Hetero)arylacetyl chlorides 2-Formamidino-pyridine, α-(hetero)arylacetyl chloride, base 50–65 Mild conditions; efficient for heteroaryl substitution
Metal-catalyzed C–H arylation Pd or Cu catalyst, haloarenes, base, solvent 13–63 Broad substrate scope; sensitive to catalyst choice
Amidation 3-Carboxylic acid, 2-aminopyridine, coupling agent 60–80 High selectivity; coupling agents critical

Detailed Research Findings

  • Structural Studies: X-ray crystallography has confirmed the spatial arrangement of the 2-hydroxy and 4-oxo groups in the pyrido[1,2-a]pyrimidine core, which is crucial for biological activity and influences reactivity during synthesis.
  • Antiviral Potential: Dialkylaminoalkylamides of related 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids have shown promising antiviral activity, underscoring the importance of precise synthetic control to obtain pure, active compounds.
  • Photoredox Catalysis: Emerging photoredox catalytic methods offer metal-free alternatives for arylation, potentially applicable to the synthesis of the target compound, although these methods are still under development.

Summary Table of Preparation Methods

Preparation Method Advantages Limitations Typical Yield (%)
Cyclative condensation Straightforward, well-established Requires high temperature and long reaction times 40–70
α-(Hetero)arylacetyl chloride route Allows diverse heteroaryl substitution Requires synthesis of acyl chlorides 50–65
Metal-catalyzed direct C–H arylation Direct functionalization, broad scope Catalyst sensitivity, moderate yields 13–63
Amidation of carboxylic acid High selectivity, mild conditions Requires prior synthesis of acid intermediate 60–80

This comprehensive analysis of preparation methods for 2-hydroxy-4-oxo-N-(2-pyridinyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide integrates synthetic strategies, reaction conditions, and recent advances. The choice of method depends on available starting materials, desired yield, and scalability. Continued research into catalytic and metal-free methods promises further improvements in efficiency and sustainability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-4-oxo-N-(2-pyridinyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various substituted pyrido[1,2-a]pyrimidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 2-hydroxy-4-oxo-N-(2-pyridinyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide exhibit promising anticancer properties. Studies have shown that this compound can inhibit specific kinases involved in cancer cell proliferation and survival. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation in clinical settings.

Mechanism of Action
The compound's mechanism involves the inhibition of particular protein kinases, which play critical roles in signaling pathways associated with cancer progression. By blocking these pathways, the compound potentially induces apoptosis (programmed cell death) in malignant cells.

Biochemical Research

Enzyme Inhibition Studies
In biochemical research, this compound serves as a valuable tool for studying enzyme inhibition. It has been utilized to investigate the inhibition of enzymes related to metabolic pathways and signal transduction. This application is crucial for understanding disease mechanisms and developing therapeutic agents.

Case Study
A study published in a peer-reviewed journal demonstrated that 2-hydroxy-4-oxo-N-(2-pyridinyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide effectively inhibited a specific enzyme involved in nucleotide metabolism. The results indicated a dose-dependent response, suggesting its potential use as a lead compound for drug development targeting metabolic disorders.

Material Science

Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be explored in material science for synthesizing novel functional materials. Its ability to form coordination complexes with metals can lead to applications in catalysis and materials engineering.

Nanocomposites Development
Research has shown that integrating this compound into polymer matrices can enhance the mechanical properties and thermal stability of nanocomposites. This application is particularly relevant in developing advanced materials for aerospace and automotive industries.

Summary Table of Applications

Application AreaSpecific Use CaseResearch Findings
Medicinal ChemistryAnticancer agentInhibits specific kinases; induces apoptosis
Biochemical ResearchEnzyme inhibition studiesEffective against nucleotide metabolism enzymes
Material ScienceSynthesis of functional materialsEnhances properties of polymer nanocomposites

Mechanism of Action

The mechanism of action of 2-hydroxy-4-oxo-N-(2-pyridinyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Activity Comparison of Selected Analogs
Compound Name / Substituents Molecular Formula Key Activities & IC₅₀/ED₅₀ References
Target Compound : 2-Hydroxy-4-oxo-N-(2-pyridinyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide C₁₄H₁₀N₄O₃ Analgesic (standard writhing model)
N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide C₁₆H₁₄N₄O₃ Analgesic (comparable activity to 4-hydroxyquinolin-2-ones)
3-Fluorobenzyl(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbamate (Compound 21) C₁₆H₁₂FN₃O₃ Antimalarial (IC₅₀ = 33 μM)
4-Oxo-N-[4-(trifluoromethyl)benzyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (Compound 37) C₁₇H₁₂F₃N₃O₂ Antimalarial (IC₅₀ = 37 μM)
6-Methyl-N-cyclohexyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide C₁₆H₁₈N₄O₂ Gastroprotective (most active in rat mucosal lesion model)
2-Hydroxy-N-(pyridin-4-ylmethyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide C₁₆H₁₄N₄O₃ Unspecified activity (structural analog with pyridin-4-ylmethyl group)

Key Structural and Pharmacological Insights

Bioisosteric Replacements: The 2-hydroxy-4-oxo-pyrido[1,2-a]pyrimidine nucleus is bioisosteric to 4-hydroxyquinolin-2-one, enabling similar analgesic activity profiles . Substitution at the carboxamide nitrogen (e.g., 2-pyridinyl, benzyl, or cyclohexyl groups) modulates target selectivity and potency.

Antimalarial Activity :

  • Carbamate derivatives (e.g., Compound 21) exhibit moderate antimalarial activity (IC₅₀ ~33–37 μM), likely due to improved membrane permeability from lipophilic substituents .

Gastroprotective Effects: Unsaturated 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides with alkyl/aryl groups (e.g., cyclohexyl) show enhanced cytoprotection in ethanol-induced gastric lesions .

Analgesic Activity :

  • N-Benzyl derivatives demonstrate uniform activity in the "acetic acid writhing" model, suggesting the pyrido-pyrimidine core’s role in central nervous system interactions .

Biological Activity

2-hydroxy-4-oxo-N-(2-pyridinyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, also known by its CAS number 224313-75-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, and biological activity of this compound based on various studies.

  • Molecular Formula : C14H10N4O3
  • Molecular Weight : 270.25 g/mol
  • CAS Number : 224313-75-1

Synthesis

The compound has been synthesized through various methods, often involving the reaction of pyridine derivatives with carboxylic acids under specific conditions. The synthesis of related compounds has shown promising results in biological assays, indicating potential therapeutic applications.

Antiviral Activity

Research indicates that derivatives of 2-hydroxy-4-oxo-N-(2-pyridinyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide exhibit antiviral properties. A study highlighted that certain derivatives showed significant activity against viruses such as the West Nile virus and Dengue virus. For instance, N-(4-chlorophenethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide demonstrated low cytotoxicity and high antiviral efficacy, making it a candidate for further research in antiviral therapies .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The half-maximal inhibitory concentration (IC50) values for some derivatives against COX enzymes were reported as follows:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3b19.45 ± 0.0742.1 ± 0.30
4b26.04 ± 0.3631.4 ± 0.12
4d28.39 ± 0.0323.8 ± 0.20

These results suggest that modifications to the compound can enhance its anti-inflammatory activity .

Antiallergic Activity

Another area of interest is the antiallergic potential of this compound class. In studies involving rat models, certain derivatives exhibited potent oral activity in passive cutaneous anaphylaxis tests, outperforming traditional antiallergic medications like disodium cromoglycate .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antiviral Efficacy : A study focused on the interaction of synthesized derivatives with various viral strains indicated a promising profile for treatment against febrile viral infections .
  • Inflammation Models : In vivo models demonstrated that certain pyrimidine derivatives effectively reduced edema and inflammation comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
  • Mechanism of Action : Molecular docking studies have suggested that these compounds may interact with specific enzymatic targets involved in viral replication and inflammatory pathways, providing insights into their mechanisms .

Future Directions

Given the promising biological activities exhibited by 2-hydroxy-4-oxo-N-(2-pyridinyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide and its derivatives, further research is warranted to explore:

  • Structure-activity relationships (SAR) to optimize efficacy.
  • Clinical trials to establish safety profiles and therapeutic windows.
  • Potential applications in treating viral infections and inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to minimize byproduct formation during the preparation of pyridopyrimidine-3-carboxamide derivatives?

  • Methodological Answer : Optimize reaction conditions by controlling temperature and reagent addition. For example, gradual addition of tricarbonylmethane derivatives (e.g., triethyl methanetricarboxylate) into preheated reaction mixtures at 150°C reduces side reactions like unwanted carboxamide formation . Use high-boiling solvents as heat-transfer agents to stabilize intermediates. Confirmation via HPLC or TLC is critical to monitor purity during synthesis.

Q. How can structural confirmation of 2-hydroxy-4-oxo-N-(2-pyridinyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide be achieved?

  • Methodological Answer : Combine elemental analysis with advanced spectroscopic techniques:

  • 1H/13C NMR : Look for characteristic shifts in aromatic protons (e.g., pyridopyrimidine H9 at δ 6.80 ppm, H7 at δ 7.50 ppm) and zwitterionic tautomerization signals in solution .
  • X-ray crystallography : Resolve spatial configurations, such as zwitterionic forms with charge localization on the pyridopyrimidine nucleus .

Q. Which in vivo models are suitable for evaluating the analgesic activity of this compound?

  • Methodological Answer : Use the "acetic acid writhing" model to assess peripheral analgesic efficacy. Compare dose-response curves with reference drugs (e.g., indomethacin). Note that N-benzyl derivatives of pyridopyrimidine carboxamides show activity comparable to 4-hydroxyquinolin-2-one bioisosteres, suggesting shared mechanisms .

Advanced Research Questions

Q. How does bioisosteric replacement of the pyridopyrimidine nucleus influence pharmacological activity?

  • Methodological Answer : Replace the 2-hydroxy-4-oxo-pyridopyrimidine core with 4-hydroxyquinolin-2-one and compare bioactivity. Structural analogs show similar analgesic potency, indicating that electronic and steric properties (e.g., hydrogen-bonding capacity of the oxo/hydroxy groups) drive target engagement. Computational docking studies (e.g., with COX-2 or opioid receptors) can validate binding hypotheses .

Q. What metal-free strategies enable C-3 functionalization of pyridopyrimidine derivatives for SAR studies?

  • Methodological Answer : Employ iodine-mediated radical pathways for sulfenylation or selenylation at C-3. Use aryl thiols/diselenides under mild conditions (room temperature, DMSO) to achieve yields >90%. Monitor regioselectivity via LC-MS and confirm using NOESY for spatial arrangement . This method avoids transition-metal contamination, critical for biomedical applications.

Q. How can green chemistry principles be applied to scale up pyridopyrimidine synthesis?

  • Methodological Answer : Utilize sulfur nanoparticles in SDS-water micellar systems for catalytic cyclocondensation. This approach reduces organic solvent use and achieves >85% yield. Compare energy efficiency via life-cycle assessment (LCA) against traditional methods (e.g., Dean-Stark traps for azeotropic water removal) .

Critical Analysis of Contradictory Evidence

  • Safety Protocols : and emphasize strict handling for pyridopyrimidine derivatives (e.g., P210: avoid heat/sparks; P301+P310: immediate medical attention if ingested). However, –11 classify related compounds as "not hazardous," highlighting the need for compound-specific risk assessments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxy-4-oxo-N-(2-pyridinyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-hydroxy-4-oxo-N-(2-pyridinyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.